Ethyl 7-bromo-1H-indazole-3-carboxylate
Description
Historical Context and Evolution of Indazole Chemistry in Drug Discovery
The journey of indazole chemistry began in 1883 when the eminent German chemist Emil Fischer first synthesized the parent indazole ring. bohrium.com Fischer, a Nobel laureate renowned for his work on sugars and purines, laid the groundwork for what would become a vast and fruitful area of chemical research. wikipedia.orgwikipedia.orgfi.edusciencehistory.orgnobelprize.org Initially, indazoles were primarily of academic interest. However, as the 20th century progressed and the field of medicinal chemistry blossomed, the therapeutic potential of indazole derivatives became increasingly apparent. austinpublishinggroup.com
Early investigations revealed that modifications to the indazole core could elicit a range of biological responses. This sparked a systematic exploration of its structure-activity relationships (SAR). nih.gov Chemists began to strategically functionalize the indazole ring at its various positions, leading to the discovery of compounds with significant pharmacological activities. This evolution transformed the indazole scaffold from a chemical curiosity into a highly valued pharmacophore in the quest for new therapeutic agents. austinpublishinggroup.comconsensus.app
Pharmaceutical and Biological Importance of Indazole Derivatives
The indazole scaffold is a key component in numerous compounds exhibiting a broad spectrum of pharmacological activities. researchgate.netnih.gov Its derivatives have been successfully developed into drugs for treating a wide range of conditions, underscoring the scaffold's therapeutic significance. nih.govbenthamdirect.com The versatility of the indazole nucleus allows it to be tailored to interact with various biological targets, including enzymes and receptors, leading to its widespread application in drug discovery. researchgate.netnih.gov
The biological activities associated with indazole derivatives are extensive and diverse, including:
Anticancer Activity: Many indazole-based compounds are potent kinase inhibitors, a class of drugs that block enzymes called kinases, which are crucial for cell growth and division. nih.govrsc.org By inhibiting specific kinases involved in cancer progression, these drugs can effectively halt tumor growth. nih.gov
Anti-inflammatory Effects: Certain indazole derivatives exhibit significant anti-inflammatory properties. bohrium.comnih.gov
Antiemetic Properties: The indazole structure is found in drugs used to prevent nausea and vomiting, often associated with chemotherapy. nih.govbldpharm.com
Other Therapeutic Areas: Research has also explored indazole derivatives for their potential as anti-HIV, antibacterial, antifungal, and anti-arrhythmic agents, as well as for treating neurodegenerative diseases. researchgate.netnih.govbenthamdirect.com
The success of indazole-based drugs has solidified the scaffold's reputation as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in active pharmaceutical ingredients. nih.govscispace.com
| Drug Name | Therapeutic Use | Mechanism of Action |
|---|---|---|
| Axitinib | Renal Cell Carcinoma (Kidney Cancer) | Tyrosine Kinase Inhibitor (VEGFR inhibitor) bohrium.comnih.gov |
| Pazopanib | Renal Cell Carcinoma and Soft Tissue Sarcoma | Tyrosine Kinase Inhibitor nih.gov |
| Entrectinib | NTRK fusion-positive solid tumors, ROS1-positive non-small cell lung cancer | Tyrosine Kinase Inhibitor (Trk, ROS1, ALK inhibitor) bohrium.comnih.gov |
| Niraparib | Ovarian, Fallopian Tube, and Peritoneal Cancer | PARP Inhibitor nih.gov |
| Benzydamine | Pain and Inflammation (e.g., sore throat) | Non-steroidal anti-inflammatory drug (NSAID) bohrium.comnih.gov |
| Granisetron | Chemotherapy-induced nausea and vomiting | Serotonin 5-HT3 receptor antagonist bohrium.comnih.gov |
Specific Academic Relevance of Ethyl 7-bromo-1H-indazole-3-carboxylate as a Synthetic Intermediate and Bioactive Scaffold
Within the vast family of indazole derivatives, This compound has emerged as a compound of significant academic and industrial interest. Its importance lies primarily in its role as a versatile synthetic intermediate, or building block, for the construction of more complex and biologically active molecules. diva-portal.orgacs.orgnih.gov
The structure of this compound is characterized by three key functional groups attached to the indazole core:
A bromine atom at the 7-position.
An ethyl ester (carboxylate) group at the 3-position.
A reactive N-H group on the pyrazole (B372694) ring.
Each of these features provides a chemical handle for further modification. The bromine atom is particularly useful as it allows for the introduction of new carbon-carbon or carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. rsc.org The ethyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other functional groups. nih.govnih.gov This multi-functionality makes this compound a highly valuable precursor in the synthesis of targeted therapeutic agents, especially kinase inhibitors. ucsf.eduuni-frankfurt.de For instance, the core structure is relevant to the development of inhibitors for Akt, a key kinase in cell signaling pathways implicated in cancer. ucsf.edu
The strategic placement of the bromo and ester groups on the indazole scaffold provides a robust platform for generating libraries of diverse compounds for drug screening and for the rational design of molecules with specific biological activities.
| Property | Value |
|---|---|
| CAS Number | 885279-56-1 |
| Molecular Formula | C10H9BrN2O2 |
| Molecular Weight | 269.10 g/mol |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 7-bromo-2H-indazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)9-6-4-3-5-7(11)8(6)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDNDGYLRZWKNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(C2=NN1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696346 | |
| Record name | Ethyl 7-bromo-2H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-56-1 | |
| Record name | Ethyl 7-bromo-2H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for Ethyl 7 Bromo 1h Indazole 3 Carboxylate
General Strategies for Indazole Ring System Construction
The synthesis of the indazole core, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry. nih.gov This structure is typically composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring and can exist in different tautomeric forms. nih.gov The development of robust synthetic routes is driven by the prevalence of the indazole scaffold in numerous pharmacologically active compounds. nih.gov
Overview of Established Cyclization Reactions for Indazoles
The construction of the indazole ring system is achieved through a variety of cyclization reactions, each with its own advantages regarding substrate scope and reaction conditions. These methods generally involve the formation of the critical N-N bond and subsequent ring closure to form the pyrazole portion of the molecule.
Established methods for synthesizing the 1H-indazole skeleton include:
Jacobson Indazole Synthesis: This classic method involves the cyclization of 2-hydrazinyl-benzoic acids or related compounds.
Cadogan Cyclization: This reaction involves the reductive cyclization of o-nitrobenzylidene amines or related ortho-substituted nitroaromatics, often using trivalent phosphorus reagents. It is considered a robust, albeit sometimes harsh, method for accessing the indazole core. acs.org
Metal-Catalyzed Cyclizations: Modern synthetic chemistry has introduced numerous metal-catalyzed approaches. For instance, palladium- or rhodium-catalyzed intramolecular C-H amination or annulation reactions provide efficient pathways to the indazole ring system from precursors like aldehyde phenylhydrazones. nih.govresearchgate.net
[3+2] Cycloaddition Reactions: The reaction of a benzyne (B1209423) intermediate with a diazo compound, such as ethyl diazoacetate, represents a powerful method for constructing the indazole-3-carboxylate core in a single step. organic-chemistry.orgorgsyn.org This approach is particularly relevant for the synthesis of the title compound's parent ring system.
Consideration of Tautomerism (1H- and 2H-Indazole) in Synthesis
A critical aspect of indazole chemistry is the existence of annular tautomerism, primarily between the 1H- and 2H-forms. nih.govnih.gov The position of the proton on the pyrazole ring's nitrogen atoms significantly influences the molecule's physical, chemical, and biological properties. nih.gov
The 1H-indazole tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govchemicalbook.comresearchgate.net However, the 2H-tautomer can also be formed, and the ratio of tautomers can be influenced by substitution patterns, solvent, and temperature. Synthetic strategies must account for this tautomerism, as reactions like alkylation or acylation can occur at either the N1 or N2 position, leading to a mixture of isomers. The synthesis of Ethyl 7-bromo-1H-indazole-3-carboxylate specifically targets the more stable 1H-tautomer, and the chosen synthetic route must favor its formation.
Detailed Synthetic Pathways to this compound
The synthesis of this compound can be approached by first constructing the ethyl 1H-indazole-3-carboxylate core, followed by the regioselective introduction of a bromine atom at the 7-position of the benzene ring.
Regioselective Introduction of the Bromine Atom at the 7-Position
Achieving regioselective bromination at the C7 position of the indazole ring is a significant synthetic challenge due to the presence of multiple reactive sites on the aromatic system (C3, C5, and C7). Direct bromination of unsubstituted 1H-indazole often leads to a mixture of products, with substitution occurring preferentially at other positions. However, studies have shown that a directing group at the C4 position can effectively steer electrophilic bromination to the C7 position. nih.govrsc.orgrsc.org This substrate-controlled approach is key to an efficient synthesis.
N-bromosuccinimide (NBS) is a widely used reagent for electrophilic aromatic bromination. For the C7-bromination of indazoles, particularly those bearing a 4-sulfonamido or 4-benzamido group, NBS has proven to be highly effective and regioselective. nih.govrsc.org The reaction parameters, including solvent, temperature, and stoichiometry, are crucial for maximizing the yield of the desired 7-bromo product while minimizing the formation of byproducts, such as the 5,7-dibrominated compound. nih.govrsc.org
A study on the bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide demonstrated a clear dependence of product distribution on the reaction conditions. rsc.org
| NBS (Equivalents) | Solvent | Temperature | Conditions | Yield of 7-bromo product (5a) | Yield of 5,7-dibromo product (6a) |
|---|---|---|---|---|---|
| 1.1 | DMF | Room Temp | Standard | Low Conversion | Not Reported |
| 1.1 | DMF | 80 °C | Standard | 84% | 10% |
| 1.1 | DMF | Not Reported | Microwave | Degradation | |
| 2.0 | DMF | 80 °C | Standard | Not Identified | 88% |
These findings underscore the importance of precise control over the amount of NBS used; a slight excess promotes the desired C7-monobromination, while a larger excess leads to di-bromination. nih.govrsc.org The temperature is also a key factor, with elevated temperatures being necessary for a reasonable reaction rate. rsc.org
Halogen exchange reactions provide an alternative route to introduce a bromine atom. The Finkelstein reaction, a classic SN2 process, involves the exchange of one halogen for another. wikipedia.org Typically, it is used to convert alkyl chlorides or bromides into alkyl iodides using sodium iodide in acetone, a process driven by the precipitation of the less soluble sodium chloride or bromide. wikipedia.org
While the classic Finkelstein reaction applies to alkyl halides, analogous transformations for aryl halides, known as aromatic Finkelstein reactions, exist but are generally more challenging. Applying this concept to synthesize a 7-bromo-indazole would likely involve starting with a different 7-halo-indazole, such as a 7-iodo or 7-chloro derivative, and treating it with a bromide salt. The success of such a reaction would depend heavily on the relative reactivities of the carbon-halogen bonds and the specific reaction conditions employed, often requiring metal catalysis. Given the efficiency of direct C-H bromination methods at the 7-position when a suitable directing group is present, halogen exchange is generally not the preferred synthetic strategy for this particular transformation.
Esterification of the Carboxylic Acid Moiety at Position 3
The conversion of the carboxylic acid group of 7-bromo-1H-indazole-3-carboxylic acid into an ethyl ester is a critical transformation. This can be achieved through several synthetic strategies, primarily involving acid catalysis or the use of coupling reagents to facilitate the formation of the ester bond under milder conditions.
A well-established method for converting carboxylic acids to esters is the Fischer-Speier esterification. This approach involves reacting the carboxylic acid with an alcohol, in this case, ethanol (B145695), in the presence of a catalytic amount of a strong acid.
The reaction is an equilibrium process. To drive the reaction toward the formation of the ethyl ester, ethanol is typically used in large excess, often serving as the solvent for the reaction. Common acid catalysts for this transformation include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the ethanol molecule leads to a tetrahedral intermediate, which then eliminates a molecule of water to form the final ester product.
To circumvent the often harsh conditions (e.g., strong acids and high temperatures) of Fischer esterification, a variety of coupling reagents have been developed to promote ester formation under milder conditions. These reagents work by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. This two-step process, often performed in one pot, generally provides high yields at room temperature. googleapis.com
Several classes of coupling reagents are effective for this purpose, including carbodiimides and uronium-based salts. The choice of reagent can be critical for achieving high yields and simplifying the purification of the final product.
| Coupling Reagent Class | Examples | General Mechanism & Byproducts |
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid to form an O-acylisourea intermediate. The byproduct from DCC is dicyclohexylurea (DCU), which is poorly soluble in most organic solvents. EDC generates a water-soluble urea (B33335) byproduct, simplifying workup. |
| Uronium/Aminium Salts | HBTU, HATU, TBTU, COMU | These reagents react with the carboxylic acid to form a highly reactive activated ester (e.g., an OBt or OAt ester), which then readily reacts with the alcohol. Byproducts are generally soluble in common organic solvents. |
This table is generated based on common applications of these reagents in organic synthesis.
Optimization of Reaction Conditions and Yield Enhancement
To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is essential. Key factors include the choice of solvent, reaction temperature, catalyst selection, and the final purification strategy.
The selection of an appropriate solvent and temperature is critical for controlling the reaction outcome. Solvents are chosen based on their ability to dissolve the reactants and reagents, as well as their boiling point, which dictates the accessible temperature range. For instance, in syntheses involving indazole derivatives, solvents such as dichloromethane (B109758) (DCM), ethanol, and dimethylformamide (DMF) are frequently used. nih.gov
Temperature control is vital for several reasons. Higher temperatures generally increase the reaction rate but can also promote side reactions, leading to a lower yield of the desired product. In the context of indazole chemistry, a significant side reaction can be the alkylation of the ring nitrogen atoms (N-1 or N-2) instead of the desired O-alkylation of the carboxylic acid. researchgate.net Performing the esterification at controlled temperatures, such as cooling the reaction mixture to 0 °C (273 K) before adding reagents, can help to minimize these unwanted side reactions. nih.gov
The solvent system can also influence regioselectivity. The use of polar aprotic solvents like DMF might favor certain reaction pathways. The goal is to find a balance of solvent and temperature that maximizes the yield of the target ester while minimizing the formation of impurities. googleapis.com
The choice of catalyst is fundamental to the success of the esterification. In acid-catalyzed esterification, strong protic acids like H₂SO₄ are effective but can sometimes lead to degradation of sensitive substrates.
In coupling-reagent-mediated esterifications, additives can be used to enhance the reaction. For instance, when using carbodiimides like DCC or EDC, adding a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. nih.gov Similarly, uronium salt coupling reactions are often performed in the presence of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the acid formed during the reaction and facilitate the activation step.
After the reaction is complete, the crude product is a mixture containing the desired this compound, unreacted starting materials, and byproducts. Effective purification is necessary to isolate the target compound with high purity.
A common and highly effective method for purification is column chromatography on silica (B1680970) gel. nih.govnih.govacs.org This technique separates compounds based on their differential adsorption to the silica stationary phase. A solvent system, typically a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297), is used as the mobile phase. nih.govnih.gov By gradually increasing the polarity of the eluent, the components of the mixture can be separated and the pure product collected.
Recrystallization is another powerful purification technique, particularly for solid compounds. nih.gov This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly. The desired compound will preferentially crystallize out, leaving impurities behind in the solution.
The purity and identity of the final product are confirmed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is used to confirm the chemical structure, while High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to assess purity and confirm the molecular weight of the compound. ssrn.comgoogle.comresearchgate.net
Synthesis of Key Precursors and Analogs
Methodologies for 7-Bromo-1H-indazole-3-carboxylic acid Synthesis
The synthesis of 7-bromo-1H-indazole-3-carboxylic acid serves as a critical step towards obtaining the final ethyl ester. While direct and specific literature detailing a high-yielding synthesis of this particular isomer is not abundant, general methodologies for the synthesis of substituted indazole-3-carboxylic acids can be adapted.
One common approach involves the construction of the indazole ring from appropriately substituted aniline (B41778) derivatives. For instance, a general strategy involves the diazotization of a 2-methyl-3-bromoaniline derivative, followed by cyclization. Subsequent oxidation of the methyl group at the 3-position would yield the desired carboxylic acid. Route optimization for such a process would focus on the regioselectivity of the initial bromination of the aniline precursor and the efficiency of the cyclization and oxidation steps.
Another potential route involves the direct bromination of 1H-indazole-3-carboxylic acid. However, this approach often leads to a mixture of regioisomers, with the 5-bromo isomer being a common product. Directing the bromination to the 7-position presents a significant challenge and would require careful selection of brominating agents and reaction conditions. Research into regioselective C-H functionalization of the indazole core could provide a more direct and efficient pathway.
A plausible, though not explicitly detailed in available literature for this specific isomer, synthetic strategy could involve the following conceptual steps:
| Step | Transformation | Key Reagents and Conditions |
| 1 | Nitration of 2-bromotoluene | HNO₃, H₂SO₄ |
| 2 | Reduction of the nitro group | Fe, HCl or H₂, Pd/C |
| 3 | Diazotization and cyclization | NaNO₂, acid |
| 4 | Oxidation of the 3-methyl group | KMnO₄ or other oxidizing agents |
This hypothetical route highlights the multi-step nature of synthesizing such a specifically substituted indazole. Each step would require careful optimization to maximize the yield and purity of the desired 7-bromo-1H-indazole-3-carboxylic acid.
Synthesis of Related Brominated Indazole Esters (e.g., Ethyl 6-bromo-1H-indazole-3-carboxylate)
The synthesis of related brominated indazole esters, such as ethyl 6-bromo-1H-indazole-3-carboxylate, provides valuable insights into the general synthetic strategies applicable to this class of compounds. This compound is a known intermediate in the synthesis of various bioactive molecules.
A common method for the synthesis of ethyl 6-bromo-1H-indazole-3-carboxylate involves the esterification of the corresponding carboxylic acid, 6-bromo-1H-indazole-3-carboxylic acid. The esterification is typically carried out using a Fischer esterification reaction, where the carboxylic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com
The synthesis of the precursor, 6-bromo-1H-indazole-3-carboxylic acid, can be achieved through several routes. One established method starts with the bromination of 1H-indazole, followed by carboxylation. The direct bromination of 1H-indazole often yields a mixture of isomers, and the separation of the desired 6-bromo-1H-indazole can be challenging.
An alternative and more regioselective approach involves starting from a pre-functionalized benzene ring. For example, the synthesis can commence with 4-bromo-2-methylaniline (B145978), which undergoes diazotization and cyclization to form 6-bromo-1H-indazole. Subsequent functionalization at the 3-position, for instance, through lithiation followed by quenching with carbon dioxide, would yield the desired 6-bromo-1H-indazole-3-carboxylic acid.
The key reaction steps for the synthesis of ethyl 6-bromo-1H-indazole-3-carboxylate are summarized in the table below:
| Starting Material | Reagents and Conditions | Product |
| 6-bromo-1H-indazole-3-carboxylic acid | Ethanol, H₂SO₄ (catalytic), reflux | Ethyl 6-bromo-1H-indazole-3-carboxylate |
The optimization of this synthesis would focus on maximizing the yield of the esterification step and ensuring the purity of the final product through appropriate workup and purification techniques.
Practical Synthesis of Other Brominated Indazole Intermediates
The synthesis of various brominated indazole intermediates is crucial for the development of a diverse range of pharmaceutical compounds. These intermediates serve as versatile building blocks for further chemical modifications.
For example, the synthesis of 5-bromo-1H-indazole is a well-documented process. A common starting material for this synthesis is 4-bromo-2-methylaniline. The synthesis involves the following key steps:
Acetylation: The amino group of 4-bromo-2-methylaniline is protected by acetylation with acetic anhydride.
Cyclization: The acetylated intermediate is then treated with isoamyl nitrite (B80452) and potassium acetate in chloroform, leading to the formation of the indazole ring.
Deacetylation: The acetyl group is removed by hydrolysis with concentrated hydrochloric acid to yield 5-bromo-1H-indazole.
Another important intermediate is 6-bromo-3-iodo-1H-indazole, which can be prepared from 6-bromo-1H-indazole. rsc.org The synthesis involves the direct iodination of 6-bromo-1H-indazole using iodine in the presence of potassium hydroxide (B78521) in dimethylformamide (DMF). rsc.org This intermediate is particularly useful for introducing substituents at the 3-position via cross-coupling reactions. rsc.org
The synthesis of 7-bromo-4-chloro-1H-indazol-3-amine is another example of a practical synthesis of a brominated indazole intermediate. nih.govmdpi.com This compound is a key fragment in the synthesis of the potent anti-HIV agent Lenacapavir. nih.govmdpi.com The synthesis starts from 2,6-dichlorobenzonitrile (B3417380) and involves a two-step sequence: nih.govmdpi.com
Regioselective Bromination: 2,6-dichlorobenzonitrile is regioselectively brominated using N-bromosuccinimide (NBS) in the presence of sulfuric acid to yield 3-bromo-2,6-dichlorobenzonitrile. nih.govmdpi.com
Heterocycle Formation: The resulting brominated nitrile undergoes cyclization with hydrazine (B178648) to form 7-bromo-4-chloro-1H-indazol-3-amine. nih.govmdpi.com
The following table summarizes the synthesis of these practical brominated indazole intermediates:
| Intermediate | Starting Material | Key Reagents |
| 5-bromo-1H-indazole | 4-bromo-2-methylaniline | Acetic anhydride, isoamyl nitrite, HCl |
| 6-bromo-3-iodo-1H-indazole | 6-bromo-1H-indazole | I₂, KOH, DMF |
| 7-bromo-4-chloro-1H-indazol-3-amine | 2,6-dichlorobenzonitrile | NBS, H₂SO₄, Hydrazine |
Advanced Spectroscopic and Structural Characterization of Ethyl 7 Bromo 1h Indazole 3 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of Ethyl 7-bromo-1H-indazole-3-carboxylate in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals is achievable, confirming the substitution pattern and isomeric purity.
The ¹H NMR spectrum provides critical information about the electronic environment and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the ethyl ester group and the aromatic protons of the indazole core.
Ethyl Group Protons: The ethyl ester protons typically appear in the upfield region. The methylene (B1212753) protons (-CH₂) present as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) appear as a triplet.
Aromatic Protons: The three protons on the benzene (B151609) ring portion of the indazole core (H4, H5, and H6) give rise to a characteristic splitting pattern in the downfield aromatic region. The proton at C5 is expected to be a triplet (or doublet of doublets) due to coupling with both H4 and H6. The protons at C4 and H6 typically appear as doublets, coupling only with H5.
Indazole N-H Proton: A broad singlet corresponding to the N-H proton of the indazole ring is also expected, with its chemical shift being sensitive to solvent and concentration.
Table 1: Expected ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | ~13.9 (Broad) | s (broad) | N/A |
| H4 | ~8.1 | d | ~8.0 |
| H6 | ~7.6 | d | ~7.5 |
| H5 | ~7.3 | t | ~7.8 |
| -OCH₂CH₃ | ~4.5 | q | ~7.1 |
| -OCH₂CH₃ | ~1.4 | t | ~7.1 |
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule. Nine distinct signals are expected, corresponding to the nine unique carbon atoms in the structure.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded, appearing at the lowest field (~160-165 ppm).
Aromatic and Indazole Carbons: The carbons of the bicyclic indazole system appear in the typical aromatic region (~110-145 ppm). The carbon atom attached to the bromine (C7) can be identified by its characteristic chemical shift.
Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group appear at the highest field, consistent with sp³ hybridized carbons.
Table 2: Expected ¹³C NMR Chemical Shift Ranges
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 160 - 165 |
| C3, C3a, C4, C5, C6, C7a (Indazole Ring) | 110 - 145 |
| C7-Br | ~110 |
| -OCH₂CH₃ | ~62 |
| -OCH₂CH₃ | ~14 |
2D NMR experiments are essential to definitively establish the molecular structure and differentiate it from potential isomers.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show clear correlations between the adjacent aromatic protons (H4-H5, H5-H6) and between the methylene and methyl protons of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by correlating the signals from the ¹H and ¹³C spectra.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Validation
Mass spectrometry confirms the molecular weight and elemental composition of the compound. For this compound (C₉H₉BrN₂O₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ corresponding to the calculated exact mass. A distinctive isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) separated by two mass units, which is the characteristic signature of a compound containing one bromine atom. researchgate.netresearchgate.net
Electron ionization (EI) mass spectrometry would also reveal a characteristic fragmentation pattern. Common fragmentation pathways for indazole esters include the initial loss of the ethoxy radical (•OCH₂CH₃) or the entire ethyl group, followed by the loss of carbon monoxide (CO). researchgate.netmiamioh.edu
Table 3: Expected Mass Spectrometry Data
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₉H₉BrN₂O₂ |
| Molecular Weight | 269.1 g/mol |
| [M]⁺ Isotopic Pattern | Peaks for ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio |
| Key Fragment Ion (m/z) | [M - C₂H₅O]⁺, [M - COOC₂H₅]⁺ |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., Ester Carbonyl Stretch)
IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.net
N-H Stretch: A medium to sharp absorption band in the region of 3300-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indazole ring.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is the most prominent feature of the spectrum, corresponding to the carbonyl (C=O) stretch of the ethyl ester group.
C=C and C=N Stretches: Absorptions in the 1450-1620 cm⁻¹ region are attributed to the stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the indazole ring system.
C-O Stretch: The C-O stretching vibration of the ester group typically appears as a strong band in the 1200-1300 cm⁻¹ region.
X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Structure
Single-crystal X-ray diffraction provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. researchgate.net This technique would confirm the planarity of the indazole ring system and determine the exact bond lengths, bond angles, and torsional angles within the molecule.
Furthermore, analysis of the crystal packing would reveal intermolecular interactions that govern the solid-state architecture, such as hydrogen bonding involving the indazole N-H donor and the ester carbonyl oxygen acceptor. It would also elucidate other non-covalent interactions, like π-π stacking between adjacent indazole rings, which contribute to the stability of the crystal lattice. researchgate.net While specific crystallographic data for this exact compound is not widely published, this method remains the gold standard for absolute structure confirmation in the solid phase.
Medicinal Chemistry and Pharmaceutical Research Applications of Ethyl 7 Bromo 1h Indazole 3 Carboxylate
Utility as a Versatile Pharmaceutical Intermediate and Building Block in Drug Synthesis
Ethyl 7-bromo-1H-indazole-3-carboxylate serves as a crucial intermediate in the synthesis of a wide array of complex pharmaceutical molecules. chemimpex.com The indazole nucleus itself is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse biological activities. nih.govpnrjournal.com The stability and specific reactivity of this molecule make it an attractive starting point for chemists aiming to develop new drugs. chemimpex.com
The compound's utility stems from the reactivity of its distinct functional groups. The bromine atom at the 7-position and the ethyl ester at the 3-position are key handles for synthetic modification. The bromine atom, for instance, can be readily substituted through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org This allows for the introduction of a wide range of aryl or heteroaryl substituents, enabling the creation of large libraries of derivatives for biological screening.
Furthermore, the ester group can undergo several chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. researchgate.net This versatility allows for the systematic modification of the compound's structure to optimize its pharmacological properties. The strategic placement of these reactive sites makes this compound a key building block for constructing more elaborate molecules, particularly in the development of anti-cancer and anti-inflammatory agents. chemimpex.com
Design and Development of Novel Indazole-Based Therapeutic Agents
The indazole scaffold is a core component of numerous clinically approved drugs and investigational agents, known to exhibit a wide spectrum of pharmacological activities including anti-tumor, anti-inflammatory, and anti-HIV properties. nih.govmdpi.com this compound is particularly significant in the design and synthesis of targeted therapies, most notably protein kinase inhibitors. chim.it
Protein kinases are critical targets in oncology, and the indazole core has proven to be an effective scaffold for designing inhibitors that can compete with ATP for the kinase's binding site. mdpi.com Research has specifically highlighted the use of brominated indazoles in the synthesis of potent inhibitors for Fibroblast Growth Factor Receptor (FGFR) kinases. nih.govrsc.org Aberrant FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising class of anti-cancer drugs. nih.gov
The development process often involves using the this compound core and modifying the C-3 and C-7 positions to enhance potency and selectivity for the target kinase. ucsf.edu For example, derivatives have been synthesized to target kinases such as VEGFR-2, Akt (Protein Kinase B), and Janus kinases (JAKs), all of which are involved in cancer cell proliferation and survival. ucsf.edunih.gov The successful development of drugs like Pazopanib, a multi-kinase inhibitor, underscores the therapeutic potential of the indazole framework in modern oncology. mdpi.com
| Therapeutic Target Class | Indazole Scaffold Application | Key Structural Moiety |
| Protein Kinase Inhibitors | Development of selective and multi-kinase inhibitors for oncology. | 1H-indazole core acts as a hinge-binding fragment. |
| FGFR Inhibitors | Synthesis of targeted agents for cancers with FGFR genetic alterations. | Brominated indazole derivatives show potent inhibition. |
| VEGFR-2 Inhibitors | Design of anti-angiogenic agents to block tumor blood supply. | Functionalization at the C-3 position is crucial for activity. |
| Anti-inflammatory Agents | Creation of non-steroidal anti-inflammatory drugs (NSAIDs). | The indazole nucleus is a key pharmacophore. |
Structure-Activity Relationship (SAR) Studies of Brominated Indazole Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For derivatives of this compound, SAR studies focus on the roles of the bromine atom and the ester group.
The presence and position of halogen atoms can significantly alter a molecule's physicochemical properties and biological activity. Halogenation, particularly bromination, is a common strategy in drug design to enhance potency and modulate pharmacokinetics. chim.it
In the context of indazole-based kinase inhibitors, the bromine atom at the 7-position can play a crucial role in binding to the target protein. It can form halogen bonds or engage in favorable hydrophobic interactions within the ATP-binding pocket of kinases. nih.gov For instance, in the development of Akt kinase inhibitors, the C-7 position of the indazole ring was identified as a promising site for introducing substituents that could clash with the "gatekeeper" residue of the wild-type kinase, thereby engineering selectivity. ucsf.edu The introduction of a halogen at this position can lead to a slight increase in cellular potency. nih.gov The electron-withdrawing nature of bromine also influences the electronic properties of the indazole ring system, which can affect its interaction with biological targets.
The ethyl carboxylate group at the C-3 position is a critical feature for both synthetic versatility and biological interaction. As a synthetic handle, it allows for straightforward conversion into other functional groups, most commonly amides, via hydrolysis followed by amide coupling. researchgate.net This functionalization is a key step in optimizing the drug-like properties of the molecule.
| Structural Feature | Role in Synthesis | Impact on Bioactivity |
| 7-Bromo Group | Site for cross-coupling reactions (e.g., Suzuki). | Enhances binding affinity through halogen bonds/hydrophobic interactions; modulates electronic properties. |
| 3-Ester Group | Readily converted to carboxylic acid and amides. | Allows for installation of groups that interact with the solvent-exposed region of the target; crucial for forming key hydrogen bonds. |
Computational Approaches in Drug Design
Computational tools are indispensable in modern drug discovery for predicting how molecules will behave and for guiding the design of more effective therapeutic agents.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov In pharmaceutical research, it is used to predict the binding mode and affinity of a drug candidate to its protein target. derpharmachemica.comresearchgate.net
For indazole derivatives, docking studies are frequently employed to understand how they fit into the ATP-binding site of kinases like FGFR. whiterose.ac.ukacs.org These simulations help researchers visualize the interactions between the inhibitor and the amino acid residues of the target protein. For example, docking models can predict the formation of crucial hydrogen bonds between the indazole's nitrogen atoms and the kinase hinge region. acs.org They can also predict how different substituents, such as the bromine atom at C-7 or various groups at the C-3 position, will occupy specific sub-pockets within the binding site. d-nb.info
These predictions are invaluable for rationalizing observed SAR data. For instance, if a particular derivative shows high potency, docking can provide a structural hypothesis for why that is. Conversely, if a modification leads to a loss of activity, docking might reveal an unfavorable steric clash or the loss of a key interaction. researchgate.net This iterative process of synthesis, biological testing, and computational modeling accelerates the optimization of lead compounds into viable drug candidates. d-nb.info
Ligand-Based and Structure-Based Drug Design Strategies
This compound serves as a pivotal intermediate and a versatile scaffold in medicinal chemistry, particularly in the application of ligand-based and structure-based drug design strategies for the discovery of novel therapeutic agents. Its rigid bicyclic core, coupled with strategically placed functional groups—the bromine atom at the 7-position and the ethyl ester at the 3-position—provides an excellent starting point for chemical exploration and optimization of interactions with biological targets, notably protein kinases.
In the realm of drug design, this compound is rarely the final active molecule but rather a foundational building block. Design strategies revolve around the systematic modification of this core to develop derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The bromine atom is particularly significant as it can be functionalized through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of substituents. chemshuttle.com This enables the exploration of the chemical space around the indazole core to identify key interactions with a target protein. The ethyl ester group also allows for further modifications, including hydrolysis to the corresponding carboxylic acid or amidation, to modulate the compound's physicochemical properties and binding interactions. chemshuttle.com
Ligand-Based Drug Design
Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. This compound acts as a core scaffold for generating a library of analogue compounds. By synthesizing derivatives with diverse substitutions at the 7-position, researchers can establish a quantitative structure-activity relationship (QSAR).
A typical QSAR study involves correlating the biological activity of a series of compounds with their physicochemical properties or structural descriptors. For instance, a hypothetical library of compounds derived from this compound might be synthesized where the bromine is replaced with various aryl groups. The inhibitory activity of these compounds against a specific kinase, for example, could then be measured.
Table 1: Hypothetical QSAR Data for Derivatives of this compound
| Compound ID | R-Group at 7-position | logP | Molecular Weight | H-Bond Donors | H-Bond Acceptors | IC₅₀ (nM) |
| 1 | -Br (starting material) | 2.85 | 269.1 | 1 | 2 | >10000 |
| 2a | -Phenyl | 3.62 | 266.3 | 1 | 2 | 520 |
| 2b | -4-Methoxyphenyl | 3.59 | 296.3 | 1 | 3 | 250 |
| 2c | -4-Chlorophenyl | 4.15 | 300.7 | 1 | 2 | 180 |
| 2d | -3-Aminophenyl | 3.01 | 281.3 | 2 | 3 | 95 |
| 2e | -4-Hydroxyphenyl | 3.11 | 282.3 | 2 | 3 | 110 |
From such data, a pharmacophore model can be developed. This model defines the essential structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. For the hypothetical compounds above, the pharmacophore might consist of the indazole nitrogen as a hydrogen bond donor, the carbonyl oxygen as a hydrogen bond acceptor, and an aromatic ring at the 7-position with a specific substitution pattern that enhances potency. This model can then be used to virtually screen large compound libraries to identify new potential hits with different chemical scaffolds but matching the pharmacophore query.
Structure-Based Drug Design
When the 3D structure of the target protein is available, structure-based drug design (SBDD) offers a more rational approach to inhibitor development. This compound is a valuable starting point for SBDD, especially in the context of kinase inhibitors. chemshuttle.com The indazole scaffold is a well-established "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region.
The bromine atom at the 7-position is strategically located to allow substituents to project into a key region of the ATP-binding pocket, often near the "gatekeeper" residue. ucsf.edu This residue controls access to a deeper hydrophobic pocket, and designing compounds that interact with it can significantly enhance both potency and selectivity.
Molecular docking studies can be performed to predict how derivatives of this compound might bind to the active site of a target kinase. For example, docking simulations could be used to guide the selection of aryl groups to be introduced via Suzuki coupling at the 7-position. The goal is to maximize favorable interactions (e.g., van der Waals, hydrophobic, hydrogen bonding) and minimize steric clashes.
Table 2: Example Molecular Docking and Binding Affinity Data for Kinase Inhibitors Derived from this compound
| Compound ID | R-Group at 7-position | Predicted Binding Energy (kcal/mol) | Key Interactions Observed in Docking | Experimental Ki (nM) |
| 3a | -Phenyl | -8.2 | H-bond with hinge; hydrophobic interaction with gatekeeper residue | 350 |
| 3b | -Naphthyl | -9.5 | H-bond with hinge; extended hydrophobic interaction in back pocket | 80 |
| 3c | -4-(Piperidin-1-yl)phenyl | -10.1 | H-bond with hinge; salt bridge with Asp residue; hydrophobic interactions | 25 |
| 3d | -1-Methyl-1H-pyrazol-4-yl | -9.8 | H-bond with hinge; H-bond with catalytic loop; hydrophobic interactions | 40 |
These computational predictions guide the synthetic chemist to prioritize the most promising compounds for synthesis and biological evaluation. The iterative cycle of design, synthesis, and testing is a hallmark of SBDD. For instance, if docking studies for compound 3c predict a favorable salt bridge interaction, this hypothesis can be tested by synthesizing the molecule and measuring its binding affinity. The results then feed back into the design process to further refine the molecular structure. The utility of 7-bromo-1H-indazole derivatives as intermediates is crucial for this process, enabling the targeted synthesis of compounds designed to test specific binding hypotheses. ucsf.educhemimpex.com
Investigation of Biological Activities and Pharmacological Potential of Ethyl 7 Bromo 1h Indazole 3 Carboxylate and Its Analogs
Anti-cancer Activity Research
Indazole derivatives are a well-established class of compounds in oncology research, with several derivatives being developed as kinase inhibitors for cancer therapy. nih.gov The research into their anti-cancer potential is multifaceted, encompassing cytotoxicity screenings, mechanistic studies, and evaluations of selectivity.
Numerous studies have demonstrated the potent in vitro antiproliferative activity of indazole analogs against a variety of human cancer cell lines. For instance, a series of synthesized indazole derivatives showed significant growth inhibitory activity against lung (A549), hepatocellular carcinoma (HepG2), breast (MCF-7), and colorectal (HCT116) cancer cell lines. nih.gov One particularly potent analog, designated as compound 2f in a study, exhibited IC₅₀ values ranging from 0.23 to 1.15 μM across these cell lines. rsc.orgnih.gov
Another study focusing on 1H-indazole-3-amine derivatives reported promising inhibitory effects against human chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cell lines. nih.gov Compound 6o from this series was notably effective against the K562 cell line with an IC₅₀ value of 5.15 µM. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Indazole Analogs
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2f | A549 (Lung) | 0.23 | rsc.org |
| HepG2 (Liver) | 0.44 | rsc.org | |
| MCF-7 (Breast) | 1.15 | rsc.org | |
| HCT116 (Colorectal) | 0.28 | rsc.org | |
| 4T1 (Mouse Breast) | 0.35 | rsc.org | |
| 6o | K562 (Leukemia) | 5.15 | nih.gov |
| A549 (Lung) | >50 | nih.gov | |
| PC-3 (Prostate) | 28.31 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Research into the mechanisms underlying the anti-cancer effects of indazole derivatives has revealed their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.
For example, compound 2f was found to dose-dependently promote apoptosis in 4T1 breast cancer cells. rsc.orgnih.gov This was associated with the upregulation of pro-apoptotic proteins such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.orgnih.gov Furthermore, this compound was observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells, which are key events in the intrinsic apoptosis pathway. rsc.orgnih.gov
Similarly, compound 6o was confirmed to affect apoptosis and the cell cycle. nih.gov Its mechanism is believed to involve the inhibition of Bcl-2 family members and interference with the p53/MDM2 pathway in a concentration-dependent manner. nih.gov
A crucial aspect of anti-cancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Some indazole derivatives have been evaluated for this selectivity. In a study of 1H-indazole-3-amine derivatives, the most active compound, 6o , was tested for its cytotoxicity against normal human embryonic kidney cells (HEK-293). nih.gov It exhibited a low cytotoxicity with an IC₅₀ value of 33.20 µM, resulting in a selectivity index (SI) of 6.45 for cancer cells over normal cells. This was significantly higher than the SI for the conventional chemotherapy drug 5-fluorouracil. nih.gov The ability of certain indazole analogs to suppress tumor growth in animal models without obvious side effects further supports their potential for selective anti-cancer activity. rsc.orgnih.gov
Anti-inflammatory Investigations
The indazole core is a feature of known anti-inflammatory drugs, such as Benzydamine. nih.gov Consequently, novel indazole derivatives are frequently investigated for their anti-inflammatory potential. nih.govresearchgate.net Studies suggest that the anti-inflammatory effects of some indazoles may be mediated through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov The inhibition of pro-inflammatory cytokines like TNF-α is another mechanism through which these compounds may exert their effects. nih.gov The structural relationship to these known anti-inflammatory agents suggests that Ethyl 7-bromo-1H-indazole-3-carboxylate and its analogs are promising candidates for anti-inflammatory research. chemimpex.com
Antimicrobial and Antibacterial Efficacy Studies
The therapeutic utility of the indazole scaffold extends to infectious diseases. Various indazole derivatives have been reported to possess both antifungal and antibacterial properties. researchgate.net For instance, a series of novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole were synthesized and evaluated for their antimicrobial efficacy against different bacterial and fungal strains, with several compounds showing moderate to good inhibition. researchgate.net The proposed antibacterial mechanism for some indazole derivatives involves the inhibition of key bacterial enzymes necessary for processes like cell wall synthesis or DNA replication. researchgate.net
Exploration of Other Therapeutic Potentials of Indazole Derivatives
The pharmacological importance of the indazole scaffold is vast, with research exploring its potential across a wide spectrum of diseases. rsc.orgnih.gov Beyond cancer, inflammation, and microbial infections, indazole derivatives have shown promise in several other therapeutic areas:
Kinase Inhibition: Many indazole derivatives have been developed as potent inhibitors of various protein kinases, which are crucial targets in oncology and other diseases. Marketed drugs like Pazopanib and Axitinib contain the indazole core and function as multi-kinase inhibitors. nih.govpnrjournal.com
Neurological Disorders: The indazole structure is being explored for applications in treating neurodegenerative diseases. rsc.org
Cardiovascular Conditions: Certain indazole derivatives have been investigated for their potential benefits in cardiovascular diseases. pnrjournal.com
Serotonin Receptor Antagonism: Granisetron, an indazole derivative, is a well-known 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. nih.gov
Anti-depressant Activity
While direct studies on the anti-depressant effects of this compound are not extensively documented, the broader class of indazole derivatives has shown promise in this area. Research into heterocyclic compounds has identified various scaffolds with the potential to modulate central nervous system activity. For instance, derivatives of 1,3,4-oxadiazole (B1194373) have been synthesized and shown to exhibit antidepressant-like effects in preclinical models. The structural features of the indazole nucleus, including its aromaticity and hydrogen bonding capabilities, make it a candidate for interacting with neurological targets associated with depression. Further investigation into specific analogs, such as substituted 1H-indazole-3-carboxylates, is warranted to elucidate their potential as antidepressant agents.
Analgesic and Antipyretic Properties
The investigation of indazole derivatives for analgesic and antipyretic properties has been an area of active research. Studies on N1-substituted 1H-indazole-3-ethyl carboxylates have demonstrated anti-inflammatory and antiarthritic effects in animal models. nih.gov These activities are often correlated with analgesic properties, as the reduction of inflammation can alleviate pain. For example, ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate was identified as a promising antiarthritic agent. nih.gov The mechanism of action for these effects is thought to involve the inhibition of inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs). Although direct testing of this compound for analgesic and antipyretic effects is not widely reported, the established anti-inflammatory potential of its analogs suggests that it may possess similar properties.
| Compound | Activity | Model | Reference |
|---|---|---|---|
| Ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate | Antiarthritic | Rat | nih.gov |
| Various 1,3,4-oxadiazole derivatives | Analgesic and Anti-inflammatory | Rodent | nih.gov |
| Styrylcarbonyl 3-phenylsydnone (B89390) derivatives | Analgesic and Anti-inflammatory | Mouse | nih.gov |
Dopamine (B1211576) Antagonistic Activities
The indazole scaffold has been identified as a promising framework for the development of dopamine receptor antagonists. The dopamine D2 receptor is a key target for antipsychotic medications used in the treatment of schizophrenia and other psychiatric disorders. nih.govdrugbank.com Research has led to the discovery of highly selective D2 dopamine receptor antagonists, such as ML321, which demonstrates the potential of this chemical class. nih.gov The affinity of indazole derivatives for dopamine receptors can be modulated by substitutions on the indazole ring and on side chains. While the specific dopamine antagonistic activity of this compound has not been detailed, its structural similarity to known dopamine receptor ligands suggests it could be a valuable starting point for the design of new D2 receptor antagonists. researcher.life
Anti-HIV Activities
A significant finding in the field of anti-HIV research is the role of a close analog of this compound as a key intermediate in the synthesis of Lenacapavir. nih.govsciencefeatured.commdpi.com Lenacapavir is a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infection. nih.govmdpi.com The intermediate, 7-bromo-4-chloro-1H-indazol-3-amine, shares the critical 7-bromo-1H-indazole core. nih.govsciencefeatured.commdpi.com This highlights the importance of the bromo-indazole scaffold in the development of effective antiretroviral agents. The ethyl carboxylate group at the 3-position in the title compound could potentially be modified to the amine found in the Lenacapavir intermediate, suggesting that this compound is a valuable precursor for the synthesis of novel anti-HIV compounds.
Emerging Biological Activities (e.g., Anti-diabetes, Anti-osteoporosis)
Recent studies have pointed towards the potential of indazole derivatives in treating metabolic diseases such as osteoporosis and diabetes. A series of indazole derivatives have been identified as activators of Sirtuin 1 (SIRT1), a protein that plays a crucial role in cellular metabolism and aging. nih.gov Activation of SIRT1 has been shown to promote osteogenesis, the formation of new bone, making these compounds potential candidates for the treatment of osteoporosis. nih.govnih.gov Furthermore, SIRT1 is a key regulator of metabolic pathways and has been implicated in the pathophysiology of type 2 diabetes. researchgate.net The ability of indazole derivatives to activate SIRT1 suggests a potential therapeutic application in managing diabetes and its complications. nih.govresearchgate.net The diverse biological activities of indazole derivatives also extend to anti-tumor, anti-inflammatory, and anti-bacterial effects. mdpi.com
Enzyme Inhibition and Receptor Binding Studies
The indazole nucleus is a versatile scaffold for designing molecules that can interact with a variety of enzymes and receptors. As mentioned, indazole derivatives have been identified as activators of the enzyme SIRT1. nih.gov In addition to enzyme activation, indazole-containing compounds have been extensively studied as inhibitors of various kinases, which are critical targets in cancer therapy. The ability of the indazole ring to form key hydrogen bonds within the ATP-binding site of kinases contributes to their inhibitory activity.
In terms of receptor binding, the potential of indazole derivatives as dopamine D2 receptor antagonists has been established, indicating their ability to bind with high affinity to G-protein coupled receptors. nih.gov The specific binding affinity and enzyme inhibition profile of this compound would need to be determined through dedicated screening and mechanistic studies to fully understand its pharmacological potential.
| Compound Class | Target | Activity | Therapeutic Area | Reference |
|---|---|---|---|---|
| Indazole derivatives | Sirtuin 1 (SIRT1) | Activation | Osteoporosis, Diabetes | nih.gov |
| Indazole derivatives | Dopamine D2 Receptor | Antagonism | Schizophrenia | nih.gov |
| Indazole derivatives | Various Kinases | Inhibition | Cancer | mdpi.com |
Advanced Research Directions and Future Perspectives
Exploration of Novel Biological Targets for Indazole Derivatives
Historically, much of the research on indazole-based drugs has focused on protein kinase inhibitors for cancer therapy. rsc.orgnih.gov However, the structural versatility of indazoles allows them to interact with a wide array of biological targets. nih.gov Researchers are now exploring their potential in treating other diseases. researchgate.net This includes targeting enzymes involved in neurodegenerative disorders, parasites like Leishmania, and bacteria. nih.govnih.gov For example, indazole derivatives have been investigated as inhibitors of trypanothione (B104310) reductase, an essential enzyme in Leishmania, making them potential candidates for new antileishmanial drugs. nih.gov
Integration with Combinatorial Chemistry and High-Throughput Screening for New Lead Discovery
The indazole core is an ideal scaffold for combinatorial chemistry. eurekaselect.com By systematically modifying the substitution points (like the C3, C7, and N1 positions of Ethyl 7-bromo-1H-indazole-3-carboxylate), large libraries of diverse compounds can be generated. ingentaconnect.com These libraries can then be subjected to high-throughput screening (HTS), a process that uses automation to rapidly test thousands of compounds for activity against a specific biological target. eurekaselect.comeco-vector.com This integrated approach significantly accelerates the early stages of drug discovery, enabling the rapid identification of "hit" compounds that can be further optimized into new drug leads. chemrxiv.org
Potential Applications Beyond Medicinal Chemistry (e.g., Material Science, Agrochemicals)
The unique electronic and photophysical properties of the indazole ring system open up applications beyond the pharmaceutical industry. ingentaconnect.com
Material Science : Indazole derivatives have been investigated for use as electronically active materials. chemshuttle.comresearchgate.net Their properties suggest potential applications in liquid crystal displays and other organic electronic devices. chemshuttle.com
Agrochemicals : The indazole scaffold is also being explored in the development of new agrochemicals. researchgate.netresearchgate.net Just as in humans, these compounds can inhibit key enzymes in pests or weeds, leading to potential new herbicides or fungicides. researchgate.netcabidigitallibrary.org
Challenges and Opportunities in the Translational Research of Indazole Compounds
Translating a promising indazole compound from a laboratory discovery into a clinical therapy is a complex process fraught with challenges. researchgate.net A key challenge is optimizing the drug-like properties of a lead compound. This involves improving its potency and selectivity for the intended target while minimizing off-target effects. Furthermore, the compound's pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—must be fine-tuned to ensure it reaches its target in the body at an effective concentration. Despite these hurdles, the proven success of indazole-based drugs like Pazopanib and Axitinib demonstrates the immense opportunity this compound class holds. nih.govrsc.org Continued innovation in synthetic chemistry and a deeper understanding of the science of translation will be crucial for realizing the full therapeutic potential of new indazole derivatives. researchgate.net
Q & A
What are the common synthetic routes for Ethyl 7-bromo-1H-indazole-3-carboxylate, and how can reaction conditions be optimized?
Basic Synthesis Methodology :
The compound is typically synthesized via cyclization of brominated precursors. A standard approach involves reacting 7-bromo-indazole derivatives with ethyl chloroformate in the presence of a base like K₂CO₃ in DMF. For example, analogous indolizine carboxylates were synthesized by reacting pyridinium salts with ethyl propiolate under mild conditions (room temperature, 30 minutes) . Yield optimization (~78%) is achieved by controlling stoichiometry and using anhydrous solvents.
Advanced Optimization Strategies :
Contradictions in yields (e.g., 78% vs. lower yields in other studies) may arise from substituent electronic effects or side reactions. Computational modeling (DFT) can predict reactive sites, while DoE (Design of Experiments) identifies critical parameters like temperature, solvent polarity, and catalyst loading. For example, Pd-mediated cross-coupling in improved bromine retention during functionalization, critical for bioactivity .
How can structural contradictions in XRD and NMR data be resolved for this compound?
Basic Characterization :
Routine characterization involves -/-NMR, IR, and mass spectrometry. For instance, -NMR peaks near δ 4.2 ppm (quartet) confirm the ethyl ester group, while IR bands at ~1685 cm indicate carbonyl stretches .
Advanced Data Reconciliation :
XRD data (e.g., ) may reveal unexpected bond angles due to crystal packing effects, conflicting with solution-phase NMR. For example, the ethyl group’s rotational freedom in solution vs. fixed conformation in crystals can cause discrepancies. Hybrid methods like NOESY (to study spatial proximity) and variable-temperature NMR clarify dynamic effects .
What methodologies are used to evaluate the bioactivity of brominated indazole derivatives?
Basic Bioactivity Screening :
Enzymatic assays (e.g., α-glucosidase inhibition in ) and antioxidant tests (DPPH radical scavenging) are standard. IC values for α-glucosidase inhibition ranged from 12–45 μM for analogous bromo-indazoles, correlating with electron-withdrawing substituents .
Advanced Mechanistic Studies :
Contradictory results (e.g., low activity in some derivatives) require structural-activity relationship (SAR) analysis. Molecular docking (AutoDock Vina) and MD simulations identify binding interactions. For example, bromine at position 7 enhances steric complementarity in enzyme active sites, while ester groups modulate solubility .
How can regioselectivity challenges during indazole functionalization be addressed?
Basic Functionalization Techniques :
Electrophilic substitution at position 3 is favored due to indazole’s electronic structure. For example, bromination using NBS (N-bromosuccinimide) in DMF selectively targets position 7 .
Advanced Regiocontrol :
Contradictory regioselectivity (e.g., competing bromination at positions 5 or 7) can arise from solvent polarity or directing groups. Using Pd catalysts (e.g., Pd(OAc)) with ligands (XPhos) improves selectivity for C–H activation at position 7, as seen in .
What analytical strategies differentiate polymorphs of this compound?
Basic Polymorph Screening :
PXRD and DSC identify polymorphic forms. For instance, ’s XRD data (R factor = 0.058) confirmed a monoclinic crystal system, while variable-pressure studies may reveal alternative packing .
Advanced Analysis :
Conflicting solubility profiles between batches can stem from polymorphic impurities. Synchrotron XRD and solid-state NMR (e.g., -CPMAS) resolve subtle structural differences. Terahertz spectroscopy further distinguishes hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
